![molecular formula C18H12FN3O2S B11603864 (5Z)-5-(3-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603864.png)

(5Z)-5-(3-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

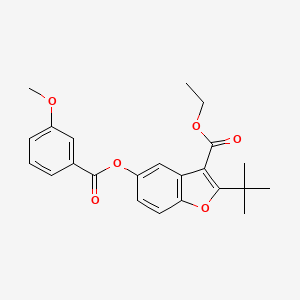

Description

Le composé (5Z)-5-(3-fluorobenzylidène)-2-(4-méthoxyphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est une molécule organique hétérocyclique. Il présente un noyau thiazolo[3,2-b][1,2,4]triazole, qui est un système cyclique fusionné combinant des cycles thiazole et triazole. Le composé est substitué par un groupe 3-fluorobenzylidène en position 5 et par un groupe 4-méthoxyphényle en position 2. Cette structure confère des propriétés chimiques et biologiques uniques, ce qui la rend intéressante dans divers domaines de recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Matières de départ : La synthèse commence généralement avec des matières de départ disponibles dans le commerce, telles que le 3-fluorobenzaldéhyde, la 4-méthoxyaniline et la thiosemicarbazide.

Formation du cycle thiazole : L'étape initiale implique la formation du cycle thiazole. Cela peut être réalisé en faisant réagir la thiosemicarbazide avec une α-halocétone appropriée sous reflux dans l'éthanol.

Cyclisation en triazole : Le produit intermédiaire est ensuite cyclisé pour former le cycle triazole. Cette étape nécessite souvent l'utilisation d'un déshydratant tel que l'oxychlorure de phosphore (POCl₃) dans des conditions de température contrôlées.

Substitution finale : L'étape finale consiste à introduire les groupes 3-fluorobenzylidène et 4-méthoxyphényle. Cela peut être fait par une réaction de condensation utilisant des aldéhydes appropriés en présence d'une base comme l'éthylate de sodium.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et l'adaptation du processus pour gérer des quantités plus importantes de matières de départ et de réactifs.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de quinones correspondantes.

Réduction : Les réactions de réduction peuvent cibler la double liaison dans le groupe benzylidène, le convertissant en un groupe alkyle saturé.

Substitution : L'atome de fluor dans le groupe benzylidène peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur est une méthode typique.

Substitution : La substitution nucléophile peut être réalisée en utilisant des réactifs comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).

Produits principaux

Oxydation : Formation de quinones ou d'autres dérivés oxydés.

Réduction : Formation de dérivés alkyles saturés.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouvelles méthodologies de synthèse.

Biologie

Biologiquement, le composé a montré un potentiel en tant qu'agent antimicrobien. Sa capacité à interagir avec les membranes cellulaires bactériennes et à perturber leur fonction en fait un candidat pour le développement de nouveaux antibiotiques.

Médecine

En médecine, le composé est étudié pour son potentiel en tant qu'agent anticancéreux. Des études ont montré qu'il peut induire l'apoptose dans les cellules cancéreuses en ciblant des voies moléculaires spécifiques.

Industrie

Industriellement, le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une stabilité thermique accrue ou des caractéristiques électroniques uniques.

Mécanisme d'action

Le mécanisme par lequel (5Z)-5-(3-fluorobenzylidène)-2-(4-méthoxyphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerce ses effets implique plusieurs cibles moléculaires et voies :

Action antimicrobienne : Le composé interagit avec les membranes cellulaires bactériennes, augmentant leur perméabilité et conduisant à la lyse cellulaire.

Action anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en activant les caspases et en perturbant la fonction mitochondriale. Il inhibe également des kinases spécifiques impliquées dans la prolifération cellulaire.

Applications De Recherche Scientifique

(5Z)-5-[(3-Fluorophenyl)methylidene]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism of action of (5Z)-5-[(3-Fluorophenyl)methylidene]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires

(5Z)-5-(3-chlorobenzylidène)-2-(4-méthoxyphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : Structure similaire mais avec un atome de chlore au lieu de fluor.

(5Z)-5-(3-bromobenzylidène)-2-(4-méthoxyphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : Structure similaire mais avec un atome de brome au lieu de fluor.

Unicité

La présence de l'atome de fluor dans (5Z)-5-(3-fluorobenzylidène)-2-(4-méthoxyphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one confère des propriétés électroniques uniques, le rendant plus réactif dans certaines réactions chimiques par rapport à ses analogues chlore et brome. De plus, l'atome de fluor peut améliorer la capacité du composé à interagir avec des cibles biologiques, augmentant potentiellement son efficacité en tant qu'agent antimicrobien ou anticancéreux.

Propriétés

Formule moléculaire |

C18H12FN3O2S |

|---|---|

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

(5Z)-5-[(3-fluorophenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C18H12FN3O2S/c1-24-14-7-5-12(6-8-14)16-20-18-22(21-16)17(23)15(25-18)10-11-3-2-4-13(19)9-11/h2-10H,1H3/b15-10- |

Clé InChI |

MZAZYNBCHGKEMG-GDNBJRDFSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N2 |

SMILES canonique |

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11603782.png)

![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11603787.png)

![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11603802.png)

![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11603806.png)

![2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11603807.png)

![Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate](/img/structure/B11603815.png)

![(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603821.png)

![(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone](/img/structure/B11603823.png)

![7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603825.png)

![N-carbamoyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B11603829.png)

![N,N'-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11603830.png)

![(3Z)-1-butyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11603858.png)